molecular formula C10H16O4 B047422 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 94-60-0

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No.: B047422
CAS No.: 94-60-0
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cyclohexanedicarboxylate is an organic compound with the chemical formula C10H16O4. It is a colorless liquid with a unique aromatic odor. This compound is primarily used as an intermediate in the synthesis of various polymers, resins, and plasticizers. It is known for its excellent solubility in organic solvents and low volatility, making it a valuable component in industrial applications .

Mechanism of Action

Target of Action

Dimethyl 1,4-cyclohexanedicarboxylate is primarily used as a chemical intermediate in the synthesis of polyester resins, polyamides, alkyds, and plasticizers . It is also used in the preparation of stabilizers, polymers, synthetic lubricants, and hydroperoxides . Therefore, its primary targets are these chemical compounds and the reactions involved in their synthesis.

Mode of Action

The compound acts as a reactant in chemical reactions, particularly in the synthesis of other compounds. For instance, it is used in the selective hydrogenation of dimethyl terephthalate (DMT) to produce 1,4-cyclohexane dicarboxylate (DMCD), an important intermediate and monomer . The compound interacts with its targets through chemical reactions, leading to changes in the molecular structure of the targets and resulting in the formation of new compounds.

Biochemical Pathways

The compound is involved in the biochemical pathway of selective hydrogenation of dimethyl terephthalate (DMT). This process is an ideal way to prepare 1,4-cyclohexane dicarboxylate (DMCD), an important intermediate and monomer . The downstream effects of this pathway include the production of polyester resins, polyamides, alkyds, and plasticizers .

Pharmacokinetics

It’s worth noting that the compound’s bioavailability in a reaction is influenced by factors such as concentration, temperature, and the presence of catalysts .

Result of Action

The result of the compound’s action is the formation of new compounds through chemical reactions. For example, in the selective hydrogenation of dimethyl terephthalate (DMT), the compound acts as a reactant, leading to the formation of 1,4-cyclohexane dicarboxylate (DMCD) . This process results in molecular and cellular changes, specifically the transformation of one compound into another.

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of catalysts, and the concentration of the compound and other reactants . For instance, the selective hydrogenation of dimethyl terephthalate (DMT) is optimized under certain conditions, such as specific temperatures and pressures .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 1,4-cyclohexanedicarboxylate is typically synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Another common method involves the catalytic hydrogenation of dimethyl terephthalate. This process uses palladium on alumina catalysts, which allows the reaction to proceed at lower pressures and temperatures compared to traditional methods . The hydrogenation process converts the aromatic ring of dimethyl terephthalate into a cyclohexane ring, forming this compound.

Industrial Production Methods

In industrial settings, this compound is produced through continuous hydrogenation reactions at lower pressures using ruthenium or palladium catalysts. This method is preferred due to its efficiency and the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 1,4-cyclohexanedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogenation: Typically uses hydrogen gas and a metal catalyst such as palladium or ruthenium.

    Transesterification: Involves methanol and an acid catalyst.

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its cycloaliphatic structure, which imparts distinct physical and chemical properties compared to its aromatic counterparts. This structure enhances its solubility in organic solvents and reduces its volatility, making it suitable for various industrial applications .

Properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester
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Record name Dimethyl hexahydroterephthalate
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Boiling Point

265 °C (mixed isomer)
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Record name Dimethyl 1,4-cyclohexanedicarboxylate, cis-
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS-
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Synthesis routes and methods I

Procedure details

In a Parr reactor, a mixture of trans,trans dimethyl muconate (6.13 g, 36.0 mmol) and diglyme (120 ml, 0.30 M) is heated to 165° C. for 24 hours under ethylene pressure (pRT=259 psi (1.79 MPa)). After cooling to room temperature, the weakly yellow, clear solution is diluted using diglyme to 200 ml in a volumetric flask, transferred into a round-bottom flask equipped with a magnetic stirring bar, and catalytic palladium on carbon (Pd/C) is added (356 mg of Johnson-Matthey 5 percent Pd/C #6, 0.2 mole percent) at room temperature. The flask is equipped with a reflux condenser, fritted gas dispersion tube, and internal Temperature probe. Under N2 flow (190 ml/min) and stirring (190 rpm) the mixture is heated to reflux (Tmax,observed=169° C.) while samples were taken at appropriate intervals (i=0.0, 0.25, 0.5, 1.0, 2.0, 4.0, 8.0 h) to monitor the progress of the reactions occurring. Rapid (t≦1 h) disappearance of the dimethyl cyclohex-2-ene-1,4-dicarboxylate, □2, 2-ene is observed concurrent with some material undergoing tautomerization to its thermodynamically more stable isomer (dimethyl cyclohex-1-ene-1,4-dicarboxylate, □1, l-ene), while also the desired oxidation/dehydrogenation/aromatization product dimethyl terephthalate (DMT) and some reduced material (dimethyl cyclohexane-1,4-dicarboxylate CHa) are formed. After 8 hours reaction time, 77 percent DMT, 17 percent cyclohexane, and 5 percent tautomer are present. The graph of FIG. 2 shows the concentration of materials at various time intervals.
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Synthesis routes and methods II

Procedure details

A solution of dimethyl cyclohex-2-ene-1,4-dicarboxylate and dimethyl cyclohex-1-ene-1,4-dicarboxylate is hydrogenated under balloon pressure at room temperature over Pd/C catalyst. If methylene chloride is used as the solvent, primarily the 2-ene tautomer is reduced, whereas most of the 1-ene tautomer remains unreacted. If ethanol is used as the solvent both tautomers are reduced.
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Synthesis routes and methods III

Procedure details

A 1 L four-necked flask equipped with a stirrer, a thermometer and a water-fractionating receiver with a cooling tube was charged with 483.5 g (3.06 mol) of 3,5,5-trimethylhexanoic acid, 216 g (1.5 mol) of 1,4-cyclohexane dimethanol (produced by hydrogenating a nucleus of dimethyl terephthalate in the presence of a ruthenium-supporting molded catalyst to obtain dimethyl 1,4-cyclohexanedicarboxylate, and then hydrogenating the thus obtained dimethyl 1,4-cyclohexanedicarboxylate in the presence of a copper-chromium molded catalyst), xylene (5% by weight on the basis of a total weight of the raw materials), and tin oxide as a catalyst (0.2% by weight on the basis of a total weight of the raw materials), and the contents of the flask were gradually heated to 220° C. under a nitrogen atmosphere. Then, the contents of the flask were subjected to esterification reaction under reduced pressure for about 8 h while removing water distilled off by the water-fractionating receiver until reaching a theoretical amount (72 g) thereof. After completion of the reaction, an excess amount of the acid was removed by distillation. Next, the resultant esterification reaction product was neutralized with an aqueous sodium hydroxide solution which was used in an excess amount relative to a total acid value of the esterification reaction product, and then washed with water until reaching a neutrality, thereby obtaining a crude esterification reaction product. Further, the thus obtained crude esterification reaction product was treated with activated carbon, and then filtered to obtain 568 g of 1,4-cyclohexane dimethanol di(3,5,5-trimethylhexanoate) (Compound 4). It was confirmed that the resultant ester had a total acid value of 0.01 mg KOH/g, an iodine number of less than 0.1 I2g/100 g and a molar ratio of cis-isomer to trans-isomer of 29/71. Various properties of the thus obtained compound 4 such as coefficient of traction, kinematic viscosity, viscosity index (VI), flash point and pour point thereof, are shown in Table 1.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 1,4-cyclohexanedicarboxylate
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